3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound with the molecular formula C11H12ClN5O. It is known for its unique structure, which includes a benzamide group substituted with a chloro group and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-ethyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Hydrolysis: Formation of 3-chlorobenzoic acid and 2-ethyl-2H-tetrazole-5-amine.
Scientific Research Applications
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chloro group and benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- 3-chloro-N-(2-ethyl-2H-tetrazol-5-yl)-4-methylbenzamide
- 3-chloro-N-(2-ethyl-2H-tetrazol-5-yl)aniline
Uniqueness
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of both a chloro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H10ClN5O |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
3-chloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H10ClN5O/c1-2-16-14-10(13-15-16)12-9(17)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,14,17) |
InChI Key |
VEPYSLIAUBCBCS-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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